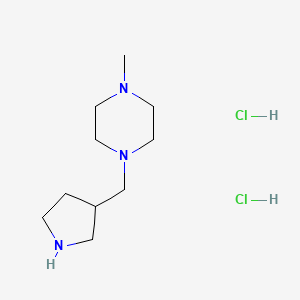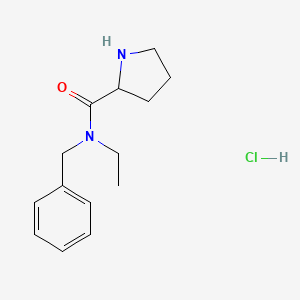
N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to a class of compounds often used as building blocks or intermediates in medicinal chemistry research. These compounds are frequently utilized for their ability to introduce specific structural features and functionalities into target molecules.
Métodos De Preparación
The synthesis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-benzyl-2-pyrrolidinecarboxamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide, leading to the formation of azides or nitriles, respectively.
Aplicaciones Científicas De Investigación
N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it serves as a key intermediate in the synthesis of various pharmacologically active compounds. It is also used in the development of new drugs and therapeutic agents due to its ability to introduce specific structural features into target molecules.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can be compared with other similar compounds such as N-benzyl-2-pyrrolidinecarboxamide and N-ethyl-2-pyrrolidinecarboxamide. While these compounds share similar structural features, this compound is unique due to its specific combination of benzyl and ethyl groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-benzyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-16(11-12-7-4-3-5-8-12)14(17)13-9-6-10-15-13;/h3-5,7-8,13,15H,2,6,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUZDPPKKYFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)

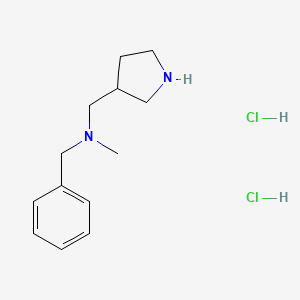


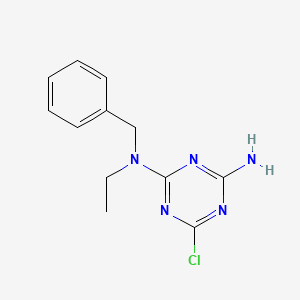
![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)

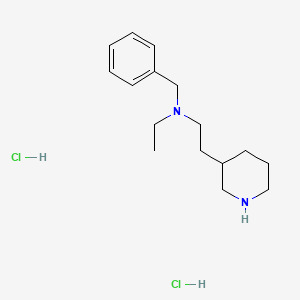
![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)
